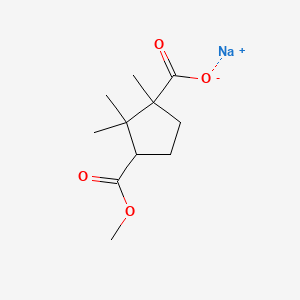
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide, also known as Compound 1, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of neuroscience and drug development.
Mécanisme D'action
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 acts as a partial agonist at dopamine D2 and D3 receptors. It has been shown to increase the release of dopamine in the striatum, which is a key region involved in reward processing and addiction. Additionally, N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has been shown to reduce the locomotor activity of mice, which is a measure of the drug's sedative effects.
Biochemical and Physiological Effects
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of the immediate early gene c-fos in the striatum, which is a marker of neuronal activity. Additionally, N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has been shown to increase the levels of the neurotransmitter glutamate in the striatum. Glutamate is involved in several neurological processes such as learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 is that it has a high affinity for dopamine D2 and D3 receptors. This makes it a useful tool compound for studying the role of these receptors in neurological disorders. Additionally, N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has been shown to have a low toxicity profile in mice. However, one limitation of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 is that it has poor solubility in water. This can make it difficult to administer the compound in animal studies.
Orientations Futures
There are several future directions for the study of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1. One direction is to study the effects of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 on other neurotransmitter systems such as the serotonin and norepinephrine systems. Additionally, further studies are needed to determine the potential therapeutic applications of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 in neurological disorders such as Parkinson's disease and addiction. Finally, the development of new analogs of N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 with improved solubility profiles could lead to the development of new drugs with potential therapeutic applications.
Méthodes De Synthèse
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 was synthesized using a three-step process. The first step involved the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-phenylethylamine to obtain the intermediate product, N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide. The second step involved the reduction of the tetrahydro-2H-pyran-4-yl group using sodium borohydride to obtain N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide. The final step involved the purification of the compound using column chromatography.
Applications De Recherche Scientifique
N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 has potential applications in the field of neuroscience and drug development. It has been shown to have an affinity for dopamine D2 and D3 receptors, which are implicated in several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 can be used as a tool compound to study the role of these receptors in these disorders. Additionally, N-(2-phenylethyl)-1'-(tetrahydro-2H-pyran-4-yl)-1,4'-bipiperidine-4-carboxamide 1 can be used as a starting point for the development of new drugs that target these receptors.
Propriétés
IUPAC Name |
1-[1-(oxan-4-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O2/c28-24(25-13-6-20-4-2-1-3-5-20)21-7-14-26(15-8-21)22-9-16-27(17-10-22)23-11-18-29-19-12-23/h1-5,21-23H,6-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSIEXCYLPDCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)


![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)
![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)

![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)

![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)